methyl 2-[2-(diethylamino)ethoxy]benzoate
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Overview
Description
Methyl 2-[2-(diethylamino)ethoxy]benzoate is an organic compound with the molecular formula C14H21NO3 It is a derivative of benzoic acid and contains a diethylamino group, which makes it a versatile compound in various chemical reactions and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-(diethylamino)ethoxy]benzoate typically involves the reaction of 2-hydroxybenzoic acid with diethylaminoethanol in the presence of a suitable catalyst. The reaction proceeds through esterification, where the hydroxyl group of the benzoic acid reacts with the diethylaminoethanol to form the desired ester.
Esterification Reaction:
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(diethylamino)ethoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Conditions: Acidic or basic medium, elevated temperatures
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Reduction
Reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Conditions: Anhydrous conditions, room temperature to reflux
-
Substitution
Reagents: Alkyl halides, acyl chlorides
Conditions: Basic or acidic medium, room temperature to reflux
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-[2-(diethylamino)ethoxy]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[2-(diethylamino)ethoxy]benzoate involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which may exert its effects through various biochemical pathways.
Comparison with Similar Compounds
Methyl 2-[2-(diethylamino)ethoxy]benzoate can be compared with other similar compounds, such as:
Methyl 2-[2-(dimethylamino)ethoxy]benzoate: Similar structure but with a dimethylamino group instead of a diethylamino group.
Methyl 2-methoxybenzoate: Lacks the amino group, making it less versatile in certain reactions.
2-[2-(Diethylamino)ethoxy]benzoic acid: The carboxylic acid derivative of the compound, which may have different reactivity and applications.
These comparisons highlight the unique properties of this compound, such as its ability to participate in a wider range of chemical reactions due to the presence of the diethylamino group.
Properties
CAS No. |
5014-25-5 |
---|---|
Molecular Formula |
C14H21NO3 |
Molecular Weight |
251.32 g/mol |
IUPAC Name |
methyl 2-[2-(diethylamino)ethoxy]benzoate |
InChI |
InChI=1S/C14H21NO3/c1-4-15(5-2)10-11-18-13-9-7-6-8-12(13)14(16)17-3/h6-9H,4-5,10-11H2,1-3H3 |
InChI Key |
MDJGIUGPZDSKSV-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC1=CC=CC=C1C(=O)OC |
Canonical SMILES |
CCN(CC)CCOC1=CC=CC=C1C(=O)OC |
5014-25-5 | |
Origin of Product |
United States |
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